IDOR-4

CFTR Corrector Trafficking

CFTR researchers often encounter efficacy ceilings with existing correctors. IDOR-4 resolves this as a mechanistically distinct type IV CFTR corrector (EC50=18 nM) that binds a unique Lh1-MSD1 cavity, delivering fully additive functional rescue with type I and III correctors. • 18-fold increase in F508del-CFTR surface expression; B-to-C band conversion rate exceeding wild-type CFTR • Additive with tezacaftor (type I) & elexacaftor (type III) for maximal CFTR channel rescue • Validated in patient-derived bronchial epithelial cells at air-liquid interface Supplied as white to off-white powder, ≥98% purity; stable at ambient shipping temperature.

Molecular Formula C44H51F3N12O7
Molecular Weight 916.9 g/mol
Cat. No. B12365651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDOR-4
Molecular FormulaC44H51F3N12O7
Molecular Weight916.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1N=CC=C3)C(=O)NC(CC(=O)N(C(C(=O)N(C(C(=O)NC(CO2)CC4=CC=CC=C4)CC5=NC(=NO5)C(F)(F)F)C)CC(C)C)C)C(=O)NCCN6N=C(N=N6)C7CC7
InChIInChI=1S/C44H51F3N12O7/c1-24(2)18-32-42(64)58(5)31(22-34-52-43(55-66-34)44(45,46)47)40(62)50-28(20-26-10-7-6-8-11-26)23-65-33-19-25(3)37-29(12-9-15-48-37)36(33)41(63)51-30(21-35(60)57(32)4)39(61)49-16-17-59-54-38(53-56-59)27-13-14-27/h6-12,15,19,24,27-28,30-32H,13-14,16-18,20-23H2,1-5H3,(H,49,61)(H,50,62)(H,51,63)/t28-,30+,31-,32+/m1/s1
InChIKeyFRERXCDVDLHCRM-HMMMRCIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDOR-4: A Macrocyclic Type IV CFTR Corrector for Cystic Fibrosis Research


IDOR-4 (CAS 2839901-24-3) is a macrocyclic compound that functions as a type IV CFTR corrector . It is a member of a novel class of correctors that target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the most common disease-causing mutation, F508del-CFTR. The compound is characterized by a high molecular weight (916.95 g/mol) and a complex macrocyclic structure . IDOR-4 is distinct from clinically approved correctors like tezacaftor and elexacaftor due to its unique mechanism of action and binding site [1]. It is intended exclusively for research and laboratory use, and is not for human therapeutic application .

Why IDOR-4 is Not Interchangeable with Other CFTR Correctors Like Tezacaftor or Elexacaftor


Direct substitution of IDOR-4 with other CFTR correctors is scientifically unsound because IDOR-4 belongs to a mechanistically distinct 'type IV' class [1]. Unlike the type I (e.g., tezacaftor) and type III (e.g., elexacaftor) correctors, IDOR-4 binds to a unique cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of membrane-spanning domain 1 (MSD1), a site not targeted by other classes [1]. This distinct binding site is the basis for its complementary mode of action, which is fully additive to the effects of type I, II, and III correctors [1][2]. Consequently, the superior potency and efficacy observed for IDOR-4 in restoring F508del-CFTR function are not general properties of the CFTR corrector class, but are specific to its molecular structure and mechanism. The following section provides the quantitative evidence differentiating IDOR-4 from its closest analogs.

Quantitative Differentiation of IDOR-4: Potency, Efficacy, and Mechanism Compared to Tezacaftor and Elexacaftor


IDOR-4 Achieves Higher Maximal F508del-CFTR Cell Surface Expression than Type I and III Correctors

IDOR-4 demonstrates superior maximal efficacy in promoting F508del-CFTR cell surface expression. In a pharmacotrafficking assay using U2OS cells, IDOR-4 increased surface expression 18-fold over baseline, significantly outperforming the type I correctors tezacaftor (TEZ) and lumacaftor (LUM), and the type III corrector elexacaftor (ELX) [1][2].

CFTR Corrector Trafficking

IDOR-4 Exhibits Superior Potency (EC50) in F508del-CFTR Correction Assays

IDOR-4 is significantly more potent than clinically approved correctors. The half-maximal effective concentration (EC50) for IDOR-4 in restoring F508del-CFTR cell surface expression is 18 nM, which is up to 10-fold more potent than TEZ, LUM, BAM, or ELX [1][2].

Potency EC50 CFTR

IDOR-4 Demonstrates a Superior Increase in F508del-CFTR Folding Efficiency Over TEZ and ELX

IDOR-4 dramatically improves the folding efficiency of F508del-CFTR at the endoplasmic reticulum (ER). In a SILAC-based pulse-chase assay, the B-to-C band conversion rate (a measure of ER folding) was 24-31% with IDOR-4 treatment, surpassing the conversion rate of wild-type CFTR (~19%) and far exceeding that of tezacaftor (2.4%) and elexacaftor (6.7%) [1][2].

Folding ER Protein Processing

Additive Efficacy of IDOR-4 with Existing Corrector Classes Confirms Complementary Mechanism

IDOR-4's effect is fully additive to the effects of type I (LUM), type II (C4a), and type III (ELX) correctors. When these reference correctors were titrated onto a highly effective concentration of IDOR-4, a strictly parallel upward shift in the concentration-response curves was observed, demonstrating full additivity [1][2]. This confirms a distinct and complementary mechanism of action.

Additivity Mechanism Combination

IDOR-4 Displays a Distinct Binding Site Compared to Type I and III Correctors

IDOR-4 binds to a unique cavity between lasso helix-1 (Lh1) and transmembrane helix-1 of membrane-spanning domain 1 (MSD1), which is distinct from the binding sites of type I (MSD1) and type III (lasso domain/MSD2 interface) correctors [1]. Mutagenesis studies confirmed that key residues in this novel site (K14 and Y84) are critical for type IV corrector activity but not for type I or III correction [1][2].

Binding Mechanism Structure

Optimal Research Applications for IDOR-4 Based on Differentiated Performance


Investigating Maximal CFTR Correction in Primary Human Airway Epithelial Models

IDOR-4 is the ideal tool for research requiring the highest achievable level of F508del-CFTR correction in physiologically relevant models. Its superior potency (EC50 = 18 nM) and maximal efficacy (18-fold increase in surface expression) enable studies that demand near-wildtype CFTR function in patient-derived bronchial epithelial cells grown at air-liquid interface [1][2]. The compound's ability to normalize CFTR currents in reconstituted patient epithelium confirms its utility for advanced disease modeling and therapeutic assessment [2].

Designing Additive or Synergistic Corrector Combination Studies

Researchers exploring rational combination therapies should select IDOR-4 to represent a distinct 'type IV' mechanism. Its proven additivity with type I (e.g., tezacaftor) and type III (e.g., elexacaftor) correctors makes it an essential component for studies aiming to maximize CFTR functional rescue by targeting multiple binding sites and folding pathways simultaneously [1][2].

Mechanistic Studies of CFTR Biogenesis and Folding Efficiency

For investigations into the fundamental mechanisms of CFTR folding at the endoplasmic reticulum (ER), IDOR-4 offers a unique advantage. It is the only corrector reported to elevate the B-to-C band conversion rate of F508del-CFTR to levels exceeding that of wild-type CFTR [1][2]. This makes IDOR-4 an unparalleled probe for studying how small molecules can fully compensate for the F508del folding defect and for understanding the rate-limiting steps in CFTR biogenesis [1].

Structure-Function Studies of the Lasso Helix-1 and MSD1 Interface

IDOR-4 serves as a highly specific chemical probe for the Lh1-MSD1 interface of CFTR. Its defined and distinct binding site (residues K14, Y84) allows researchers to investigate the role of this inter-domain interaction in CFTR folding and stability, a region not targeted by existing type I or III correctors [1][2]. This is particularly valuable for studying CFTR mutants that are resistant to other corrector classes [1].

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